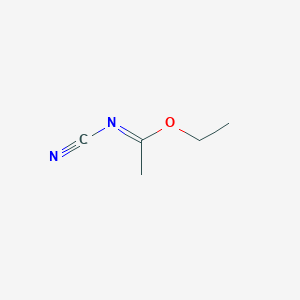

Ethyl N-cyanoacetimidate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWUINOWYHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293261 | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-82-3, 1005474-85-0 | |

| Record name | 1558-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanoethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-Cyanoacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Ethyl N Cyanoacetimidate

Classical and Established Synthetic Approaches

Synthesis via Cyanamide (B42294) and Orthoester Condensation

A well-established method for synthesizing Ethyl N-cyanoacetimidate involves the reaction of cyanamide with an orthoester, specifically triethyl orthoacetate, in the presence of acetic anhydride (B1165640). google.comchemicalbook.com In this process, the reactants are heated, leading to a vigorous exothermic reaction that distills off byproducts such as ethyl acetate (B1210297) and acetic acid. google.com

The general procedure involves combining cyanamide, triethyl orthoacetate, and acetic anhydride and heating the mixture to approximately 130-140°C. google.comchemicalbook.com After the initial vigorous reaction subsides, heating is continued for about an hour to ensure the removal of most volatile byproducts. google.com The remaining crude product is then purified by vacuum distillation to yield this compound. google.comchemicalbook.com

| Reactant | Molar Ratio |

| Cyanamide | 1 |

| Triethyl orthoacetate | 1 |

| Acetic anhydride | 2 |

Table 1: Molar Ratios for Cyanamide and Orthoester Condensation. google.comchemicalbook.com

This method has been reported to produce yields of up to 90%. chemicalbook.com However, the reliance on specialty reagents like triethyl orthoacetate may impact its cost-effectiveness for large-scale industrial production.

Preparation from Acetonitrile (B52724), Ethanol (B145695), Hydrogen Chloride, and Cyanamide Aqueous Solutions

Another established route to this compound involves the reaction of ethyl acetimidate hydrochloride with cyanamide. google.com This method is a two-step process. First, ethyl acetimidate hydrochloride is prepared by reacting acetonitrile and ethanol in the presence of hydrogen chloride. google.com This intermediate is then reacted with an aqueous solution of cyanamide. google.com The reaction is typically carried out in an alcoholic medium at room temperature. A reported yield for this method is 65%. google.com

Advanced and Optimized Preparative Procedures

Strategies for Enhanced Yield and Purity in Laboratory Synthesis

An improved and patented process for the synthesis of this compound utilizes acetonitrile, ethanol, hydrogen chloride, and an aqueous solution of cyanamide, and has been shown to produce high yields and purity. google.com This method focuses on carefully controlled reaction conditions to maximize the desired product and minimize side reactions. google.com

The process begins with the formation of ethyliminum (B73475) ether hydrochloride by introducing hydrogen chloride gas into a cooled mixture of acetonitrile, ethanol, and toluene (B28343). This "salt formation" step is carried out at 0-5°C, followed by a period of warming to 25-30°C to complete the reaction. google.com

Subsequently, the "esterification" step involves cooling the reaction mass and adding a 28% aqueous solution of cyanamide. google.com The pH is adjusted to 6-7 using sodium hydroxide, and the reaction proceeds at 20-25°C. After layer separation, the organic layer containing the product is subjected to vacuum distillation. This optimized process boasts yields between 91.65% and 91.84% and purities of 99.6-99.7% as determined by gas chromatography. A significant advantage of this method is the ability to recover the toluene solvent, which reduces waste.

| Parameter | Value |

| Salt Formation | |

| Temperature | 0-5°C (initial), then 25-30°C |

| Time | 9-10 hours (HCl addition), 7-8 hours (insulation) |

| Esterification | |

| Temperature | 20-25°C |

| pH | 6-7 |

| Time | 0.5-1 hour |

| Yield | 91.65-91.84% |

| Purity | 99.6-99.7% |

Table 2: Optimized Reaction Conditions and Performance Metrics. google.com

Investigation of Reaction Conditions for Process Improvement

Further investigations into the reaction conditions of the acetonitrile-based synthesis have highlighted key parameters for process improvement. google.com The molar ratio of the reactants—acetonitrile, dehydrated alcohol, hydrogen chloride, and 28% cyanamide—is ideally maintained at 1:1:1.05-1.1:1. google.com The weight ratio of the solvent, toluene, to acetonitrile is kept between 1:1.5 and 1:1.7. google.com

Controlling the temperature during both the salt formation and esterification stages is crucial to minimizing side reactions that can occur with ethyliminum ether hydrochloride in an aqueous environment. google.com The use of a volatile salt to buffer the pH and absorb heat during its dissolution further contributes to a mild and safe reaction process. google.com These refinements ensure a consistently high yield of over 90% and a product purity of at least 99.5%. google.com

Chemical Reactivity and Transformation Pathways of Ethyl N Cyanoacetimidate

Nucleophilic Addition and Substitution Reactions

The chemical behavior of Ethyl N-cyanoacetimidate is largely dictated by the electrophilic nature of the carbon atoms within the imidate and cyano groups. This makes it a prime target for nucleophilic attack, leading to a range of addition and substitution products.

This compound readily reacts with primary amines and diamines to form substituted amidines. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbon of the imidate, leading to an unstable tetrahedral intermediate. Subsequent elimination of ethanol (B145695) results in the formation of a stable N-substituted cyanoacetamidine.

This synthetic route has been effectively used to prepare unsymmetrically substituted malonamidines. For instance, the reaction of ethyl cyanoacetimidate hydrochloride with phenethylamine (B48288) yields 2-cyano-N-phenethylacetamidine hydrochloride. datapdf.com This product can be further transformed, demonstrating the stepwise approach to building more complex amidine structures. datapdf.com Similarly, reactions with other amines, such as methylamine, can produce the corresponding N-methyl substituted amidines. datapdf.com

Research has also shown that derivatives of this compound, specifically 3,3-diaminoacrylonitriles, can be synthesized by reacting it with appropriate amines. beilstein-journals.orgnih.gov These resulting compounds are valuable precursors in further synthetic applications. beilstein-journals.orgnih.gov

Table 1: Synthesis of Substituted Amidines from this compound

| Amine Reactant | Product | Reaction Conditions | Reference |

| Phenethylamine | 2-Cyano-N-phenethylacetamidine hydrochloride | Anhydrous ethanol, room temperature | datapdf.com |

| Ammonia (B1221849) (on an intermediate) | N-phenethylmalonamidine dihydrochloride | Smooth reaction | datapdf.com |

| Methylamine (on an intermediate) | N-methyl-N''-phenethylmalonamidine dihydrochloride | Not specified | datapdf.com |

| Various amines | 3,3-Diaminoacrylonitriles | Not specified | beilstein-journals.orgnih.gov |

This table summarizes examples of substituted amidines synthesized from this compound and its derivatives, highlighting the versatility of this reaction pathway.

The core of this compound's reactivity lies in its electrophilic centers. The carbon atom of the imidate group (C=N) is rendered electron-deficient by the adjacent electronegative nitrogen and oxygen atoms. youtube.com Similarly, the carbon atom of the nitrile group (C≡N) is also an electrophilic site. These electron-deficient centers are readily attacked by nucleophiles.

Cycloaddition Reactions

This compound and its derivatives are valuable partners in cycloaddition reactions, providing pathways to important heterocyclic structures like 1,2,3-triazoles.

This compound serves as a precursor for molecules that can undergo [3+2] cycloaddition reactions with azides. For example, it can be used to synthesize 3,3-diaminoacrylonitriles (also known as 2-cyanoacetamidines). beilstein-journals.orgnih.govresearchgate.net These compounds, in the presence of a base, react with heterocyclic or aryl sulfonyl azides in a formal cycloaddition to produce N-substituted 5-amino-1,2,3-triazole-4-carbimidamides. beilstein-journals.orgnih.govresearchgate.net

The proposed mechanism involves the deprotonation of the acrylonitrile (B1666552) by a base, followed by a cycloaddition with the azide (B81097) to form a triazoline intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes a Cornforth-type rearrangement, involving ring-opening to a diazo compound and subsequent 1,5-dipolar cyclization, to yield the final, stable 1,2,3-triazole product. beilstein-journals.orgnih.gov This method is notable for being a transition-metal-free process. nih.gov The reaction is versatile, tolerating a range of substituents on both the acrylonitrile and the azide, leading to a library of C,N-diheteroarylcarbamidines. beilstein-journals.orgnih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions

This table presents examples of cycloaddition reactions involving derivatives of this compound to form complex triazole structures.

A derivative of this compound, ethyl α-diazo-N-cyanoacetimidate, functions as a 1,3-dipole in advanced cycloaddition reactions. researchgate.netresearchgate.net This reactive species is formed from the reaction of cyanogen (B1215507) azide with ethoxyacetylene. researchgate.netresearchgate.netrsc.org Unlike adducts from other acetylenes which may exist in equilibrium with a cyclic triazole form, the adduct from ethoxyacetylene exists exclusively as the open-chain diazo compound. researchgate.netresearchgate.net

This open-chain diazo compound, ethyl α-diazo-N-cyanoacetimidate, readily participates in 1,3-dipolar cycloadditions with various dipolarophiles. For instance, it reacts with norbornene to yield a pyrazoline derivative and with dimethyl acetylenedicarboxylate (B1228247) to form a pyrazole (B372694) derivative. researchgate.netresearchgate.net This reactivity highlights its utility in synthesizing five-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net

Condensation Reactions

This compound and its hydrochloride salt are effective reagents in condensation reactions to form heterocyclic systems. biosynth.com For example, the fusion of ethyl 2-cyanoacetimidate hydrochloride with 1,2-phenylenediamine leads to the formation of 1H-benzimidazole-2-acetonitrile. kau.edu.sa This reaction involves the initial formation of an amidine followed by an intramolecular cyclization with the elimination of a small molecule, a hallmark of condensation reactions.

Furthermore, this compound has been utilized in the synthesis of purine (B94841) derivatives. The reaction of 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate under acidic conditions results in a purine derivative containing an acetonitrile (B52724) group. rsc.org In another instance, the reaction of diketene (B1670635) with this compound does not yield the expected 1,3-oxazine but instead produces a pyridone derivative, showcasing a complex condensation-rearrangement pathway. clockss.org These examples underscore the role of this compound as a versatile C2 building block in the construction of a variety of important heterocyclic scaffolds.

Intramolecular Rearrangements and Cyclizations

Beyond its role in intermolecular condensations, the structural features of this compound and its derivatives facilitate a range of intramolecular reactions. These transformations, including ring-closing reactions and complex rearrangements, open pathways to novel and intricate heterocyclic architectures that would be challenging to synthesize through other means.

This compound is a crucial starting material for producing 3,3-diaminoacrylonitriles, which are versatile building blocks for a variety of heterocyclic systems. nih.govresearchgate.net These diaminoacrylonitriles can be further elaborated and then subjected to intramolecular ring-closing reactions to generate novel heterocyclic frameworks. For instance, derivatives of these compounds can undergo cycloaddition reactions which are then followed by rearrangements to create complex fused systems. nih.govresearchgate.net

A notable example is the synthesis of N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.govresearchgate.net This process involves the reaction of 3,3-diaminoacrylonitriles (derived from this compound) with heterocyclic azides. The reaction proceeds through a tandem sequence that includes a cycloaddition followed by a rearrangement, ultimately leading to a new, complex heterocyclic structure. This method is highly versatile, tolerating a wide range of substituents on both the diaminoacrylonitrile and the azide, thus enabling the creation of diverse molecular architectures. nih.govresearchgate.net Furthermore, N-alkenyl-cyanamides, which share structural similarities with derivatives of this compound, can undergo ring-closing metathesis to form unsaturated 5-, 6-, or 7-membered nitrogen-containing heterocycles, demonstrating another powerful strategy for novel ring system synthesis. rsc.org

| Precursor (Derived from this compound) | Reaction Type | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| 3,3-Diaminoacrylonitriles | Tandem Cycloaddition/Rearrangement | N-heteroaryl-1,2,3-triazole-4-carbimidamides | Base-catalyzed, metal-free, broad substrate scope | nih.govresearchgate.net |

| N-Alkenyl-cyanamides | Ring-Closing Metathesis | Unsaturated N-heterocycles (5-, 6-, 7-membered) | Uses Hoveyda-Grubbs or Grubbs II catalysts | rsc.org |

The Cornforth rearrangement, a thermal reorganization of certain 1,3-oxazoles, has a well-studied analogue in triazole chemistry. Mechanistic studies have revealed that derivatives of this compound play a key role in tandem processes that feature a Cornforth-type rearrangement. nih.govresearchgate.net These reactions typically begin with 3,3-diaminoacrylonitriles, which are readily synthesized from this compound. nih.govresearchgate.net

An efficient, base-catalyzed, metal-free method has been developed for the synthesis of 5-amino-1,2,3-triazole-4-N-substituted imidamides through a tandem process. researchgate.net This process involves the cycloaddition of an azide to a 3,3-diaminoacrylonitrile, followed by a Cornforth-type rearrangement. nih.govresearchgate.netresearchgate.net The rearrangement is a key step in forming the final, stable heterocyclic product. The reaction is facilitated by a strong base and is tolerant of a variety of substituents, making it a broadly applicable method for generating complex nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net The proposed mechanism involves the initial formation of a triazole intermediate which then undergoes ring-opening and subsequent ring-closure to afford the rearranged product. nih.gov This rearrangement is a characteristic reaction of triazoles that bear a C=N bond at the C4 position. researchgate.net

Derivatization Strategies and Functional Group Transformations

The strategic modification of this compound through derivatization and functional group transformations unlocks a wider range of synthetic possibilities. By converting the initial imidate into other reactive intermediates, chemists can access novel molecular scaffolds and building blocks for various applications.

One of the most significant transformations of this compound is its conversion into 3,3-diaminoacrylonitriles, also known as 2-cyanoacetamidines. researchgate.net This conversion is typically achieved by reacting this compound with a primary or secondary amine. nih.govresearchgate.net The reaction involves the substitution of the ethoxy group of the imidate with an amino group from the reacting amine.

These 3,3-diaminoacrylonitriles are stable, versatile building blocks in their own right. They are crucial precursors for the synthesis of non-aromatic pyrroles and are used in tandem reactions to produce complex heterocyclic systems like N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.govresearchgate.net The synthesis of these diaminoacrylonitriles is a key step in a variety of multi-step synthetic sequences, demonstrating the role of this compound as a foundational molecule for generating more complex and functionalized intermediates. nih.govresearchgate.netresearchgate.net The reaction is broad in scope, allowing for the introduction of various alkyl, allyl, propargyl, benzyl, and cycloalkyl substituents, which are then carried through to the final heterocyclic products. nih.govresearchgate.net

Formation of Imidazoline (B1206853) and Oxazoline Ligand Precursors

This compound serves as a crucial starting material in the synthesis of precursors for imidazoline and the related imoxazoline ligands. These ligand families are of significant interest in coordination chemistry and asymmetric catalysis. The synthesis of mono-imidazoline (MIM) precursors, which are foundational for developing more complex ligand architectures, can be initiated from ethyl 2-cyanoacetimidate hydrochloride. cardiff.ac.uk

A general pathway involves the reaction of ethyl 2-cyanoacetimidate hydrochloride with chiral amino alcohols. This process is a key step in the attempted development of a synthetic route to a novel class of imoxazoline ligands. cardiff.ac.uk The investigation into these synthetic pathways highlights the utility of this compound in creating chiral ligand precursors essential for stereoselective transformations. cardiff.ac.uk The research in this area focuses on synthesizing and characterizing these precursors, which are pivotal for their subsequent use in creating metal complexes for catalysis. cardiff.ac.uk

Utilization in Glycosyl Donor Synthesis (via related cyanoacetimidates)

While direct application of this compound in glycosyl donor synthesis is less common, related cyanoacetimidates are instrumental in modern carbohydrate chemistry. Glycosyl imidates are widely employed as glycosyl donors because they can be activated under mild acidic conditions to form glycosidic bonds. nih.gov

A notable example involves the use of dichloromalononitrile (B78061) to create glycosyl donors with a dichloro-cyanoacetimidate leaving group. mdpi.com In a process developed by the Schmidt group, protected sugars like gluco- and galactopyranose react with dichloromalononitrile in the presence of the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction affords O-glycosyl dichloro-cyanoacetimidates with good yields and high α-selectivity. mdpi.com

These "superarmed" glycosyl donors exhibit enhanced reactivity compared to more traditional donors. nih.gov The general principle of using imidates, such as the widely used trichloroacetimidates, relies on the facile activation of the anomeric center for nucleophilic attack by a glycosyl acceptor. nih.govresearchgate.net The synthesis of these donors typically involves reacting a hemiacetal of a protected carbohydrate with a nitrile (e.g., trichloroacetonitrile) in the presence of a base. nih.govmdpi.com

Table 1: Synthesis of a Dichloro-cyanoacetimidate Glycosyl Donor

| Reactant | Reagent | Base | Product | Selectivity |

|---|---|---|---|---|

| Gluco- or Galactopyranose | Dichloromalononitrile | DBU | O-glycosyl dichloro-cyanoacetimidate | α-selective |

Data sourced from research by the Schmidt group. mdpi.com

Catalytic Transformations Involving this compound

This compound and its derivatives are valuable substrates in various catalytic transformations, enabling the construction of complex molecular architectures through both metal-catalyzed and organocatalytic methods.

Metal-Catalyzed Processes

Imidates, including structures related to this compound, are participants in several metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, can be used to prepare aryl and hetaryl imidates in high yields from aryl or hetaryl bromides, alkoxides or aryloxides, and isocyanides. thieme-connect.de Although this example illustrates the formation of imidates, related palladium-catalyzed processes can utilize imidate derivatives for further transformations. thieme-connect.denih.gov

Furthermore, imidates can undergo metal-catalyzed 3,3-sigmatropic rearrangements, demonstrating their utility in complex molecular reorganizations under catalytic control. thieme-connect.de

Organocatalytic Applications

This compound is a precursor to 3,3-diaminoacrylonitriles (also known as 2-cyanoacetamidines), which are key substrates in organocatalytic cycloaddition reactions. researchgate.netbeilstein-journals.orgresearchgate.net These reactions provide efficient, metal-free pathways to highly functionalized heterocyclic compounds.

An important application is the base-catalyzed tandem reaction between 3,3-diaminoacrylonitriles and various azides. researchgate.netbeilstein-journals.org Using an organic base such as DBU or a simple inorganic base like sodium hydroxide, a cycloaddition occurs, followed by a Cornforth-type rearrangement. researchgate.netbeilstein-journals.org This methodology allows for the synthesis of diverse C,N-diheteroarylcarbamidines and 5-amino-1,2,3-triazole-4-N-substituted imidamides in moderate to high yields. researchgate.netbeilstein-journals.org The reaction is notable for its broad scope, tolerating a variety of substituents on both the diaminoacrylonitrile and the azide partner. beilstein-journals.org

Table 2: Organocatalyzed Synthesis of C,N-Diheteroarylcarbamidines

| 3,3-Diaminoacrylonitrile (Amidine 1) | Heterocyclic Azide (Azide 2) | Base/Solvent | Yield |

|---|---|---|---|

| 1a | 2a | DBU / 1,4-dioxane | 98% |

| 1b | 2a | DBU / 1,4-dioxane | 87% |

| 1c | 2a | DBU / 1,4-dioxane | 92% |

| 1a | 2e | NaOH / EtOH | 93% |

| 1f | 2g | DBU / 1,4-dioxane | 79% |

Data represents a selection from a broader study demonstrating the reaction's scope. beilstein-journals.org

These organocatalytic transformations highlight the value of this compound as a building block for accessing complex nitrogen-containing heterocycles through efficient and metal-free synthetic routes.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Ethyl N-cyanoacetimidate serves as a versatile precursor for the synthesis of numerous heterocyclic systems through carefully designed reaction pathways. Its ability to react with various nucleophiles makes it an invaluable tool for constructing complex molecular architectures.

Purine (B94841) Derivatives and Analogues

The construction of the purine ring system, a core component of nucleic acids and numerous bioactive molecules, can be efficiently achieved using this compound. A key strategy involves the reaction of this reagent with substituted 4,5-diaminopyrimidines. In this cyclocondensation reaction, the imidate portion of this compound provides the necessary two-carbon unit to close the imidazole (B134444) ring onto the pyrimidine (B1678525) precursor.

The reaction typically proceeds by nucleophilic attack of the amino groups of the diaminopyrimidine on the electrophilic carbon of the imidate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) and ammonia (B1221849) lead to the formation of the purine skeleton. This method offers a direct and versatile route to various substituted purines, depending on the nature of the substituents on the starting pyrimidine. For instance, the synthesis of 6-aminopurines (adenine derivatives) has been successfully demonstrated through this approach.

Table 1: Synthesis of Purine Derivatives using this compound

| Starting Material | Reagent | Product |

|---|---|---|

| 4,5-Diaminopyrimidine | This compound | Purine |

| 4,5-Diamino-6-chloropyrimidine | This compound | 6-Chloropurine |

Pyridine (B92270) and Pyridinone Scaffold Construction

While this compound is a known precursor in the synthesis of certain pyridine-containing commercial products, such as the insecticide Acetamiprid (B1664982), its direct role in the de novo construction of pyridine and pyridinone rings through cyclocondensation reactions is not extensively documented in the scientific literature. Synthetic routes to these scaffolds more commonly employ related reagents like ethyl cyanoacetate, which readily participates in reactions such as the Hantzsch pyridine synthesis or Michael additions followed by cyclization to form pyridinones.

Benzimidazole (B57391) Derivatives and Fused Benzimidazoles

The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. A thorough review of the available scientific literature does not indicate a common or established methodology for the synthesis of benzimidazole or fused benzimidazole derivatives directly from the reaction of o-phenylenediamines with this compound.

1,2,3-Triazoles and Other Azole Systems

This compound has proven to be a valuable precursor for the synthesis of certain azole systems, particularly 1,2,4-triazoles. The reaction of N-cyanoimidates with hydrazine (B178648) is a key method for constructing the 3-amino-1,2,4-triazole ring system. dss.go.th In this reaction, hydrazine acts as a dinucleophile, attacking both the imidate carbon and the nitrile carbon of the this compound. This is followed by an intramolecular cyclization and elimination of ethanol to yield the stable 5-substituted-3-amino-1,2,4-triazole. dss.go.th

Table 2: Synthesis of 3-Amino-5-methyl-1,2,4-triazole

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

The synthesis of 1,2,3-triazoles, however, typically proceeds through different synthetic pathways, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The use of this compound for the direct construction of the 1,2,3-triazole ring is not a commonly reported method.

Pyrimidine Derivatives and Related Structures

This compound is a key reagent in the synthesis of 2-amino-s-triazines, which are structurally related to pyrimidines. The reaction of N-cyanoimidates with amidines provides a direct route to these heterocycles. dss.go.th The amidine acts as a nucleophile, attacking the imidate, which is followed by cyclization involving the nitrile group to form the triazine ring.

Furthermore, this compound is instrumental in the synthesis of fused pyrimidine systems. For example, its reaction with aminopyrroles can lead to the formation of pyrrolo[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.

Other Fused and Polycyclic Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems. A notable example is its application in the synthesis of 1,2,4-triazolo[1,5-a] dss.go.thechemi.comresearchgate.nettriazines, also known as 5-azapurines. The reaction of 3-amino-1,2,4-triazoles with this compound in a mixture of dimethoxyethane and N-methylpyrrolidone has been shown to produce these fused systems. This transformation provides a route to compounds that are of interest for their potential biological activities, including as enzyme inhibitors.

Role as a Key Synthon in Complex Molecule Construction

This compound serves as a valuable C2 synthon, providing a reactive electrophilic center at the imidate carbon, which is susceptible to nucleophilic attack. This reactivity has been harnessed in the synthesis of a variety of heterocyclic compounds, which are core scaffolds in many biologically active molecules. The presence of the cyano group further enhances its synthetic utility, participating in cyclization reactions and serving as a handle for further functional group transformations.

One notable application of this compound is in the synthesis of substituted pyrimidines and pyridines. These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. For instance, through condensation reactions with various binucleophiles, this compound can be used to construct the pyrimidine ring. The reaction typically proceeds via an initial nucleophilic attack on the imidate carbon, followed by an intramolecular cyclization involving the cyano group.

A specific example of its utility is in the synthesis of 3,3-diaminoacrylonitriles. These compounds are prepared from the reaction of ethyl 2-cyanoacetimidate with corresponding amines. The resulting 3,3-diaminoacrylonitriles can then undergo further reactions, such as cycloadditions with heterocyclic azides, to yield complex N-heteroaryl-1,2,3-triazole-4-carbimidamides. This tandem reaction, facilitated by a strong base, involves a Cornforth-type rearrangement and demonstrates the potential of this compound in constructing intricate molecular frameworks with potential biological activity. beilstein-journals.org

The reactivity of this compound allows for its participation in multicomponent reactions, a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step. These reactions offer advantages in terms of atom economy and procedural simplicity.

Precursor in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The most prominent and well-documented application of this compound is as a crucial intermediate in the production of the neonicotinoid insecticide, Acetamiprid. researchgate.netagropages.com Acetamiprid is a broad-spectrum systemic insecticide effective against a wide range of sucking insects. The synthesis of Acetamiprid involves the reaction of this compound with (E)-N1-((6-chloro-3-pyridyl)methyl)-N2-cyano-N1-methylacetamidine.

The significance of this compound in the agrochemical industry is underscored by the joint statements from major chemical manufacturers regarding its supply to licensed producers of Acetamiprid, highlighting its role as an essential building block for this commercially important insecticide. agropages.com

Beyond its role in Acetamiprid synthesis, this compound is recognized as a valuable intermediate for a broader range of agrochemicals and pharmaceuticals, although specific, publicly available examples are less common. Its inherent reactivity makes it a suitable starting material for the synthesis of various heterocyclic systems that form the backbone of many bioactive compounds. The development of new synthetic methodologies involving this compound could unlock its potential for the creation of novel agrochemical and pharmaceutical agents.

Below is a table summarizing the key applications of this compound as a precursor:

| Final Product Class | Specific Intermediate/Product | Field of Application |

| Insecticides | Acetamiprid | Agrochemical |

| Heterocyclic Compounds | 3,3-Diaminoacrylonitriles | Organic Synthesis |

| Triazole Derivatives | N-heteroaryl-1,2,3-triazole-4-carbimidamides | Medicinal Chemistry (potential) |

Mechanistic and Theoretical Investigations of Ethyl N Cyanoacetimidate Reactions

Elucidation of Reaction Mechanisms Through Experimental and Spectroscopic Means

Understanding the complex reaction pathways of ethyl N-cyanoacetimidate and related compounds relies heavily on experimental and spectroscopic methods. These techniques are crucial for identifying and characterizing transient species, such as reactive intermediates, which are key to understanding the reaction mechanism.

Advanced analytical methods, particularly mass spectrometry, have proven invaluable for detecting low-abundance, highly reactive intermediates in chemical reactions. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for monitoring reactions that involve charged intermediates. nih.gov In the context of reactions involving cyano-containing compounds, spectroscopic methods such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy are routinely used. These methods help in tracking the progress of a reaction by identifying the functional groups of reactants, intermediates, and products. For instance, in the synthesis of various α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, FT-IR spectroscopy was used to identify characteristic peaks for N-H, C≡N, and C=O functional groups, while ¹H-NMR confirmed the chemical structure of the synthesized compounds. nih.gov The combination of these spectroscopic tools allows researchers to piece together the step-by-step transformation of reactants into products, providing critical insights into the underlying reaction mechanism.

Computational Chemistry Applications

Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into reaction mechanisms, reactivity, and the properties of molecules at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool for studying the reactivity and mechanisms of chemical reactions. nih.govnih.gov DFT calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, which helps in mapping out the potential energy surface of a reaction. smu.edu

In studies of molecules related to this compound, DFT calculations have been employed to understand various aspects of their chemical behavior. For example, DFT has been used to analyze the structural and electronic properties of newly synthesized compounds derived from reactions involving cyano-groups. researchgate.net These studies often involve calculating global and local reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and Fukui functions, to predict the most reactive sites within a molecule. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to understand charge transfer within the molecule. researchgate.net

For instance, in a study on cyanoacetamide derivatives, DFT calculations were performed to determine molecular structures, electronic density, and frontier molecular orbitals, which provided valuable insights to complement experimental investigations. nih.gov Similarly, quantum chemical calculations have been instrumental in predicting unknown reactions and guiding the development of new synthetic methodologies. nih.gov

Table 1: Selected Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (µ) | µ = (ELUMO + EHOMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = µ² / 2η | Quantifies the electrophilic nature of a molecule. |

| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | χ = -µ | Measures the power of an atom to attract electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to the stability and reactivity of the molecule. |

This table is based on general principles of DFT and its application in reactivity studies. nih.gov

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir These methods are particularly important in drug discovery and materials science for understanding ligand-receptor interactions. ijnc.irresearchgate.net

For compounds derived from reactions involving cyano-containing precursors, molecular docking is used to evaluate their potential as inhibitors for specific biological targets, such as proteins or enzymes. researchgate.net The process involves placing the molecule (ligand) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. nih.govnih.gov A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. ijnc.irnih.gov MD simulations provide a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, in studies of novel cyanoacetamide derivatives, molecular docking and MD simulations have been used to explore binding interactions with target proteins, helping to elucidate their mechanism of action at a molecular level. ijnc.irresearchgate.net

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Application |

|---|---|---|

| Binding Affinity/Energy | The strength of the interaction between a ligand and its receptor, typically in kcal/mol. | Predicts the binding strength of a compound to a biological target. researchgate.net |

| Docking Score | A numerical value representing the goodness of fit of a ligand in a receptor's binding site. | Ranks potential compounds based on their predicted binding. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Assesses the stability of a protein-ligand complex during MD simulation. nih.gov |

| Hydrogen Bonds | A type of attractive intermolecular force between an electronegative atom and a hydrogen atom bonded to another electronegative atom. | Identifies key interactions that stabilize the ligand in the binding pocket. ijnc.ir |

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton.

¹³C NMR Spectroscopy: Similarly, a predicted ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in the molecule, assuming free rotation around single bonds. The carbon of the cyano group (C≡N) would appear in the characteristic downfield region for nitriles. The imidate carbon (C=N) would also have a distinct chemical shift, as would the two carbons of the ethyl group and the methyl carbon. The specific chemical shifts are dependent on the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Ethyl N-cyanoacetimidate is available, and its analysis reveals key functional groups. nih.gov

Key characteristic absorption bands for this compound would include:

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group, typically appearing in the range of 2260-2220 cm⁻¹.

C=N Stretch: An absorption band for the imine group, which can vary in intensity and position but is generally found in the 1690-1640 cm⁻¹ region.

C-O Stretch: An absorption band corresponding to the C-O single bond of the ethoxy group, typically observed in the 1260-1000 cm⁻¹ range.

C-H Stretch: Absorption bands for the C-H bonds of the methyl and ethyl groups, which are typically found just below 3000 cm⁻¹.

The following table summarizes the expected IR absorption bands and their corresponding functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 2260-2220 | Cyano (C≡N) | Stretch |

| 1690-1640 | Imine (C=N) | Stretch |

| 1260-1000 | Ether (C-O) | Stretch |

| Below 3000 | Alkyl (C-H) | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 112.

While a specific mass spectrum for this compound was not found, the fragmentation patterns of related N-monosubstituted cyanoacetamides have been studied. researchgate.net These studies suggest that common fragmentation pathways involve the fission of carbon-carbon bonds adjacent to the carbonyl function or nitrogen. researchgate.net For this compound, likely fragmentation pathways would involve the loss of small neutral molecules or radicals, such as:

Loss of the ethyl group (•CH₂CH₃, 29 Da)

Loss of the ethoxy group (•OCH₂CH₃, 45 Da)

Loss of the cyano group (•CN, 26 Da)

Cleavage of the N-CN bond.

The relative abundance of the resulting fragment ions provides valuable information for confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound (C₅H₈N₂O) has been computed to be 112.063662883 Da. nih.gov

An experimental HRMS measurement that matches this calculated exact mass would unequivocally confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. This high degree of accuracy is crucial for the unambiguous identification of new compounds or for confirming the identity of known substances in complex mixtures.

Other Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

While NMR, IR, and MS are the primary spectroscopic tools for the characterization of this compound, other advanced techniques could provide further insights into its molecular structure and dynamics.

Gas-Phase Electron Diffraction (GED): This technique could be employed to determine the precise bond lengths, bond angles, and torsional angles of the molecule in the gas phase. This would provide a detailed three-dimensional model of the molecule's geometry.

Rotational Spectroscopy (Microwave Spectroscopy): This high-resolution technique can provide extremely accurate rotational constants for the molecule. These constants are directly related to the moments of inertia and can be used to determine the molecular geometry with very high precision. Studies on related ethyl esters have utilized microwave spectroscopy to determine their conformational preferences.

These advanced methods, while less commonly used for routine characterization, offer a deeper understanding of the fundamental structural properties and dynamic behavior of molecules like this compound.

Biological and Medicinal Chemistry Research Directions

Utility in Pharmaceutical Synthesis and Drug Discovery Pipelines

Ethyl N-cyanoacetimidate is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. alzchem.com Its role as a precursor is crucial in the development of new chemical entities. The reactivity of its functional groups enables its use in cyclization reactions to form heterocyclic systems, which are prevalent in many drug structures. This utility positions this compound as a significant starting material in drug discovery pipelines, where the goal is to synthesize libraries of compounds for screening against various biological targets. For instance, it is an important intermediate in the production of the insecticide acetamiprid (B1664982) and vitamin B1. patsnap.com

Synthesis of Compounds with Potential Biological Activities

The chemical framework of this compound is a launchpad for synthesizing molecules with a broad spectrum of biological activities. Researchers have successfully utilized its derivatives to create novel compounds and have evaluated them for various therapeutic effects.

Derivatives originating from cyano-containing precursors are a subject of significant interest in oncology research. The synthesis of novel heterocyclic sulfonamides, which have been evaluated for their in-vitro activity against breast cancer cell lines (MCF-7), highlights this approach. researchgate.net In one study, compounds were developed that showed a growth inhibitory effect on HL-60 and MCF-7 cancer cell lines superior to that of the established chemotherapy drug cisplatin. researchgate.netnih.gov These compounds were found to induce apoptosis, as evidenced by the observation of apoptotic bodies and the degradation of microtubules in cancer cells. researchgate.netnih.gov Flow cytometry analysis indicated that the cell cycle was arrested at the G0/G1 phase, with a high percentage of apoptotic cells, suggesting a mechanism of action different from antimitotic agents like nocodazole (B1683961) which arrest the cell cycle at the G2/M phase. nih.gov The versatility of synthetic methodologies allows for the preparation of chemical libraries with significant structural diversity, which is crucial for exploring potential anticancer agents. researchgate.netnih.gov

| Cell Line | Compound Type | Observed Effect | Citation |

| MCF-7 (Breast Cancer) | Heterocyclic Sulfonamides | In-vitro activity | researchgate.net |

| MCF-7 (Breast Cancer) | 1,7-epoxycyclonane framework | Growth inhibition superior to cisplatin, apoptosis induction | researchgate.netnih.gov |

| HL-60 (Leukemia) | 1,7-epoxycyclonane framework | Growth inhibition superior to cisplatin, apoptosis induction | researchgate.netnih.gov |

The structural motifs accessible from this compound have been exploited to develop new antimicrobial and antifungal agents. Novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been synthesized and tested against various pathogenic human bacteria. nih.gov These compounds demonstrated a range of antibacterial effectiveness, with zones of inhibition varying from moderate to high against both gram-positive and gram-negative bacteria. nih.gov For example, Knoevenagel condensation products of cyanoacetamide derivatives have shown activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi. nih.gov

Similarly, research into cyanoacrylate derivatives containing phosphonyl moieties has yielded compounds with notable antifungal activity. nih.gov These compounds were tested in vitro against pathogenic fungi like Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum, with some derivatives showing efficacy at a concentration of 50 µg/mL. nih.gov The synthesis of N-alkylated derivatives of known antifungal agents like echinocandin B has also been explored, demonstrating that slight structural variations can significantly impact in vivo activity. nih.gov

| Bacterial Strain | Compound Type | Activity (Zone of Inhibition in mm at 200 µg/mL) | Citation |

| B. subtilis | Unsaturated 2-cyanoacetamide derivative | 11.1 ± 0.77 | nih.gov |

| S. aureus | Unsaturated 2-cyanoacetamide derivative | 17.3 ± 0.44 | nih.gov |

| S. typhi | Unsaturated 2-cyanoacetamide derivative | 12.5 ± 0.56 | nih.gov |

The versatility of this compound derivatives extends to the development of compounds with anti-inflammatory, antiviral, and antioxidant potential.

Anti-inflammatory: Researchers have synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Certain compounds demonstrated good activity, with percentage inhibition of edema ranging from 70.2% to 83.1%, comparable to the standard drug diclofenac (B195802) (85.0%). researchgate.net

Antiviral: The cyanoacrylate scaffold has been a focus of antiviral research. Novel cyanoacrylate derivatives containing phosphonyl moieties were synthesized and showed protective activity against Tobacco Mosaic Virus (TMV). nih.gov For instance, one derivative provided a 61.2% protective rate against TMV, which was equivalent to the commercial agent ningnanmycin. nih.gov The development of new derivatives of known antiviral compounds like N4-hydroxycytidine is an active area of research to combat viruses such as SARS-CoV-2. researchgate.net

Antioxidant: The antioxidant properties of derivatives have also been investigated. Thiophene-based carboxylates were synthesized and evaluated for their in vitro antioxidant capabilities using models such as the reduction of DPPH free radicals and scavenging of nitric oxide. researchgate.net Compounds containing phenolic substitutions showed particularly notable antioxidant activity. researchgate.net Additionally, novel γ-cyano-α-hydroxyphosphonates have been synthesized and screened, showing significant antioxidant activity in various assays, including DPPH, hydroxyl radical, and ferrous ion chelating methods. researchgate.net

The core structure derived from this compound is amenable to a wide range of chemical modifications, leading to the design and synthesis of other bioactive analogues. For example, by reacting derivatives with various aldehydes, researchers can produce N-acylhydrazones. This class of compounds has been explored for antinociceptive and anti-inflammatory activities, leading to the identification of prototypes that are active upon oral administration. mdpi.com The ability to easily generate diverse structures is a key advantage in medicinal chemistry, as it allows for the exploration of a wider chemical space in the search for new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derived Bioactive Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different structural features influence biological activity.

For instance, in a series of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, it was found that the α-position of the amide is sensitive to substituent variation. nih.gov Similarly, studies on N-ethyl-hexedrone analogues have shown that the potency of dopamine (B1211576) uptake inhibition increases with the elongation of the aliphatic side chain from methyl to propyl, but decreases with further extension to butyl and pentyl. ub.eduresearchgate.net This creates an inverted U-shape relationship between side-chain length and psychostimulant response. ub.eduresearchgate.net Such studies help in rationally designing more effective and selective compounds by identifying the key molecular interactions between the drug candidate and its biological target. researchgate.net These investigations are essential for refining the pharmacological profile of new bioactive compounds derived from this compound.

Elucidation of Mechanisms of Biological Action for Synthesized Molecules

The biological and medicinal chemistry applications of this compound are primarily centered on its role as a crucial intermediate in the synthesis of bioactive molecules. A significant area of research has been the elucidation of the mechanisms by which these resulting compounds exert their biological effects. A prominent example is the neonicotinoid insecticide, acetamiprid, for which this compound is a key precursor. google.comgoogle.com The investigation into the mode of action of acetamiprid serves as a well-documented case study of how the biological mechanisms of molecules derived from this compound are explored.

The primary mechanism of action for acetamiprid, and neonicotinoids in general, is their interaction with the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. pomais.compeptechbio.comfao.org These receptors are crucial for synaptic transmission. nih.gov Acetamiprid acts as an agonist of nAChRs, meaning it binds to these receptors and mimics the action of the natural neurotransmitter, acetylcholine (ACh). nih.govdntb.gov.ua

However, unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, acetamiprid is not readily deactivated. nih.gov This leads to a persistent and uncontrolled stimulation of the nAChRs. The constant firing of the neurons results in the accumulation of acetylcholine at the synapses, disrupting normal neural transmission. pomais.com This overstimulation of the nervous system ultimately leads to paralysis and the death of the insect. pomais.compeptechbio.com

The selectivity of acetamiprid for insects over mammals is a key aspect of its mechanism of action and is attributed to its higher potency on insect nAChRs compared to mammalian receptors. wikipedia.org This differential activity is a critical factor in its utility as an insecticide.

Research into the biological action of acetamiprid has involved various methodologies to elucidate its mechanism. These studies often include electrophysiological techniques to measure the response of neurons to the compound, binding assays to determine its affinity for nAChRs, and in vivo studies to observe the physiological effects on target insects. The collective findings from this research have provided a detailed understanding of how this important derivative of this compound exerts its insecticidal effects.

Detailed Research Findings on Acetamiprid's Mechanism of Action

| Aspect of Mechanism | Research Finding |

| Target Site | Nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. pomais.compeptechbio.comfao.org |

| Molecular Action | Acts as a potent agonist, mimicking the neurotransmitter acetylcholine. nih.govdntb.gov.ua |

| Effect on Synapse | Causes an accumulation of acetylcholine at synapses due to persistent receptor stimulation. pomais.com |

| Physiological Outcome | Disrupts neural transmission, leading to paralysis and eventual death of the insect. pomais.compeptechbio.com |

| Selectivity | Exhibits higher potency on insect nAChRs compared to mammalian nAChRs, contributing to its selective toxicity. wikipedia.org |

Q & A

Q. What are the established synthetic routes for Ethyl N-cyanoacetimidate, and how do reaction conditions influence yield?

this compound is synthesized via the reaction of acetoimidate hydrochloride with cyanamide in an alcohol medium (e.g., methanol or ethanol). Key methodological steps include:

- Dissolving acetoimidate hydrochloride in the alcohol solvent.

- Adding cyanamide under controlled conditions (room temperature or reflux).

- Isolation via solvent evaporation or filtration.

The yield varies significantly with reaction conditions: methanol at room temperature achieves 77% yield, while refluxing methanol with N2-cyanoamidines yields only 53% . Optimization should prioritize solvent choice, temperature, and reagent stoichiometry.

Q. How can researchers characterize this compound’s physical and chemical properties?

Critical properties include:

- Molecular formula : C₅H₈N₂O (MW: 112.13 g/mol).

- Boiling point : 133.2±23.0 °C at 760 mmHg.

- Density : 0.9±0.1 g/cm³.

- Storage : 2–8°C in a dry, sealed environment to prevent hydrolysis .

Characterization methods include NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and Karl Fischer titration (for moisture analysis).

Q. What safety protocols are essential when handling this compound?

Q. How can researchers purify this compound post-synthesis?

Common purification methods include:

- Distillation : For isolating volatile components under reduced pressure.

- Recrystallization : Using methanol or ethanol as solvents.

- Chromatography : Column chromatography with silica gel for small-scale purification.

Ensure solvent compatibility with the compound’s stability .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported yields for this compound-based reactions?

Discrepancies in yields (e.g., 19% vs. 77% in guanamine syntheses) may arise from:

- Reagent purity : Cyanamide quality affects reactivity.

- Reaction monitoring : Use HPLC or GC-MS to track intermediate formation.

- Kinetic studies : Compare activation energies under varying conditions (room temperature vs. reflux) .

Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

- Isotopic labeling : Use ¹³C or ¹⁵N-labeled cyanamide to trace bond formation.

- Computational modeling : DFT calculations to map transition states.

- Spectroscopic analysis : In-situ IR or NMR to detect intermediates.

For example, the nucleophilic attack of cyanamide on acetoimidate hydrochloride can be validated via intermediate trapping .

Q. What methodologies optimize this compound’s stability in long-term studies?

- Stability assays : Accelerated degradation studies under varying pH, temperature, and humidity.

- Lyophilization : Freeze-drying to reduce hydrolytic degradation.

- Additives : Stabilizers like molecular sieves or antioxidants.

Document degradation products via LC-MS and compare with NIST reference data .

Q. How can researchers validate the reproducibility of this compound syntheses across labs?

Q. What advanced spectroscopic methods differentiate this compound from structural analogs?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- X-ray crystallography : Confirm molecular geometry.

- Raman spectroscopy : Identify cyano-group vibrations (≈2200 cm⁻¹) unique to the structure .

Q. How should researchers design experiments to explore this compound’s role in novel heterocyclic syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.